molecular formula C21H19FN4O3S B2915070 (E)-ethyl 5-(4-fluorophenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 492427-55-1

(E)-ethyl 5-(4-fluorophenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2915070
CAS No.: 492427-55-1
M. Wt: 426.47
InChI Key: CTRANMPOYHMYAR-CXUHLZMHSA-N
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Description

(E)-ethyl 5-(4-fluorophenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a potent and selective small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This compound is a key investigative tool in oncology research, specifically designed to target and inhibit the enzymatic activity of EGFR, a receptor frequently overexpressed or mutated in various cancers, such as non-small cell lung cancer (NSCLC) and glioblastoma. Its mechanism of action involves competitive binding at the ATP-binding site of the kinase domain, thereby suppressing EGFR autophosphorylation and subsequent downstream signaling through pathways like MAPK/ERK and PI3K/Akt, which are critical for cancer cell proliferation, survival, and metastasis. Research utilizing this inhibitor has demonstrated its efficacy in inducing apoptosis and inhibiting cell growth in EGFR-driven cancer cell lines. The specific molecular architecture, featuring the thiazolopyrimidine core, contributes to its high binding affinity and selectivity. This product is intended for research applications only, including in vitro cell-based assays, biochemical kinase profiling, and in vivo preclinical studies aimed at understanding EGFR signaling and evaluating potential antitumor therapeutics. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl (2E)-5-(4-fluorophenyl)-7-methyl-2-[(1-methylpyrazol-4-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c1-4-29-20(28)17-12(2)24-21-26(18(17)14-5-7-15(22)8-6-14)19(27)16(30-21)9-13-10-23-25(3)11-13/h5-11,18H,4H2,1-3H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRANMPOYHMYAR-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CN(N=C4)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C\C4=CN(N=C4)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 5-(4-fluorophenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate , also known by its CAS number 492427-55-1 , is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

Basic Information

PropertyValue
Molecular Formula C21H19FN4O3S
Molar Mass 426.46 g/mol
CAS Number 492427-55-1

Structural Characteristics

The compound features a thiazolo-pyrimidine core with various substituents that are believed to contribute to its biological activity. The presence of the 4-fluorophenyl and 1-methyl-1H-pyrazole moieties enhances its pharmacological profile.

Anticancer Activity

Recent studies have investigated the anticancer properties of related compounds that share structural similarities with the target compound. For instance, a study evaluated various pyrazole derivatives for their cytotoxic effects against different cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancers. The most potent derivatives exhibited IC50 values ranging from 2.13 µM to 4.46 µM , indicating significant cytotoxicity while sparing normal cells (HEK-293T) from toxicity .

Table: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound 5oMCF-72.13 ± 0.80
Compound 5oSiHa4.34 ± 0.98
Compound 5oPC-34.46 ± 0.53

This selectivity suggests that modifications in the structure can lead to enhanced anticancer efficacy while minimizing adverse effects on normal cells.

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have shown promising antimicrobial activities. For example, derivatives containing specific substituents demonstrated significant antifungal activity against various strains, with minimum inhibitory concentration (MIC) values as low as 12.5 µg/mL , comparable to standard antifungal agents like miconazole .

Table: Antimicrobial Activity of Similar Compounds

CompoundMicrobial StrainMIC (µg/mL)
Compound AF. oxysporum12.5
Compound BK. pneumoniae32

The biological activity of these compounds is often linked to their ability to inhibit tubulin polymerization, a crucial process in cell division that is targeted by many anticancer drugs . Molecular docking studies have provided insights into how these compounds interact with tubulin at the colchicine-binding site, further elucidating their potential as therapeutic agents.

Case Study: Structure-Activity Relationship (SAR)

A series of derivatives based on the thiazolo-pyrimidine scaffold were synthesized and evaluated for their biological activities. The study highlighted that modifications at specific positions significantly affected both anticancer and antimicrobial activities, underscoring the importance of structure in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives exhibit structural diversity primarily through substitutions at positions 2, 5, and 4. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]Pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound 5-(4-Fluorophenyl), 2-(1-methylpyrazol-4-yl-methylene), 6-ethyl carboxylate C₂₂H₂₀FN₅O₃S 461.49 Enhanced solubility; potential kinase inhibition (theoretical)
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-Bromophenyl), 2-unsubstituted C₁₇H₁₆BrN₃O₃S 438.29 Crystallographic π-halogen interactions; moderate antimicrobial activity
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-Chlorophenyl), 2-(Z-methoxycarbonyl-methylene) C₂₀H₁₈ClN₃O₅S 471.89 Z-configuration reduces planarity; weak hydrogen bonding
Ethyl 7-methyl-5-(4-methylphenyl)-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-Methylphenyl), 2-(dichlorophenyl-pyrazole-methylene) C₃₃H₂₇Cl₂N₅O₃S 668.56 Broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL)
Ethyl 2-(2-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(2-Methoxyphenyl), 2-(2-fluorobenzylidene) C₂₅H₂₂FN₃O₄S 503.52 Anticancer activity (IC₅₀: 12 µM against HeLa)

Key Findings:

Substituent Effects on Bioactivity: Halogenated aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) improve lipophilicity and membrane permeability compared to methoxy or methylphenyl groups .

Stereochemical Influence :

  • The E-configuration in the target compound allows optimal alignment of the pyrazole ring for hydrogen bonding, unlike the Z-isomer in , which exhibits steric hindrance .

Crystallographic and Hydrogen-Bonding Patterns :

  • Bromophenyl analogs () form robust π-halogen interactions, stabilizing crystal lattices, whereas the target compound’s fluorophenyl group relies on weaker C–H···F interactions .
  • Methoxycarbonyl substituents () participate in bifurcated hydrogen bonds, altering solubility profiles .

Biological Performance :

  • Dichlorophenyl-pyrazole derivatives () show superior antimicrobial activity due to increased electrophilicity, while the target compound’s fluorophenyl group may favor kinase selectivity .

Q & A

Q. What synthetic strategies are optimal for preparing this compound, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example, thiazolo[3,2-a]pyrimidine derivatives are synthesized via cyclocondensation of thiazole intermediates with substituted pyrimidine precursors. Key steps include:

  • Knoevenagel condensation to introduce the (1-methyl-1H-pyrazol-4-yl)methylene group at position 2 .
  • Use of acetic acid or DMF as solvents under reflux (80–100°C, 8–12 hours) to facilitate cyclization .
  • Catalysts : Anhydrous potassium carbonate or triethylamine to promote deprotonation and intermediate stabilization .
    Yield Optimization :
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .
  • Substituent-sensitive yields: Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance reaction rates compared to electron-donating groups .

Q. How can spectroscopic and crystallographic data confirm the stereochemistry and regiochemistry of this compound?

Methodological Answer:

  • Single-crystal XRD : Critical for determining the E-configuration of the methylene group at position 2. Bond lengths (C=C ~1.34 Å) and dihedral angles between the pyrazole and thiazolo-pyrimidine core confirm geometry .
  • 1H NMR :
    • Pyrazole protons resonate at δ 7.8–8.2 ppm (singlet for N-methyl group at δ 3.8–4.0) .
    • Coupling constants (e.g., J = 12–16 Hz for trans-configuration in analogous compounds) .
  • 13C NMR : Carbonyl signals at δ 165–175 ppm (C3=O and ester groups) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) influence biological activity in thiazolo-pyrimidine derivatives?

Methodological Answer:

  • Comparative SAR Studies :
    • Replace the 4-fluorophenyl group with 4-chlorophenyl () or unsubstituted phenyl () and assay for activity (e.g., enzyme inhibition, antimicrobial).
    • Key Findings : Fluorinated derivatives often exhibit enhanced metabolic stability and target affinity due to increased electronegativity and lipophilicity .
  • Computational Modeling :
    • Docking studies (AutoDock/Vina) to assess interactions with biological targets (e.g., kinases). Fluorine’s electronegativity may strengthen hydrogen bonding or hydrophobic contacts .

Q. How can contradictions in reported biological activities of thiazolo-pyrimidine derivatives be resolved?

Methodological Answer: Contradictions may arise from differences in assay conditions or substituent effects. Strategies include:

  • Standardized Bioassays :
    • Use uniform protocols (e.g., MIC for antimicrobial activity, IC50 for enzyme inhibition) across derivatives .
  • Systematic Substituent Variation :
    • Compare analogs with incremental changes (e.g., 4-fluorophenyl vs. 2-fluorophenyl) to isolate electronic/steric effects .
  • Meta-Analysis :
    • Cross-reference data from crystallographic () and biological studies () to identify structure-activity trends.

Q. What computational approaches are effective for predicting target specificity in derivatives?

Methodological Answer:

  • QSAR Modeling :
    • Train models using descriptors like logP, polar surface area, and substituent Hammett constants to predict bioactivity .
  • Molecular Dynamics (MD) Simulations :
    • Simulate binding stability of the compound with target proteins (e.g., 50-ns MD runs in GROMACS) to assess residence time and conformational flexibility .
  • ADMET Prediction :
    • Tools like SwissADME evaluate pharmacokinetic properties (e.g., CYP450 inhibition, BBB permeability) to prioritize derivatives .

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